molecular formula C18H19N3O3S B1679542 Rosiglitazone CAS No. 122320-73-4

Rosiglitazone

Katalognummer: B1679542
CAS-Nummer: 122320-73-4
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: YASAKCUCGLMORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosiglitazone is a thiazolidinedione (TZD) class drug and a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is primarily used to improve glycemic control in type 2 diabetes by enhancing insulin sensitivity. This compound activates PPARγ, a nuclear receptor regulating adipogenesis, lipid metabolism, and glucose homeostasis . Its mechanism involves binding to the PPARγ ligand-binding domain (LBD), inducing conformational changes that recruit coactivators to modulate gene expression . Despite its efficacy, this compound has been scrutinized for cardiovascular risks, prompting comparisons with structurally and functionally similar compounds .

Vorbereitungsmethoden

Synthesis of 4-[2-(N-Methyl-N-(2-Pyridyl)Amino)Ethoxy]Benzaldehyde Intermediate

The coupling reaction between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde forms the critical ether linkage in rosiglitazone’s structure. Traditional methods using sodium hydride in dimethylformamide (DMF) at 80°C yielded 48–72%, but modern alkali metal alkoxide systems have revolutionized this step.

Alkali Metal Alkoxide-Catalyzed Coupling

Patent US6515132B2 discloses potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 25–30°C, achieving 88% yield through enhanced nucleophilic aromatic substitution. This represents a 40% yield increase compared to Cantello’s 1994 protocol. The base-solvent combination minimizes side reactions, as evidenced by HPLC purity >99.5%.

Table 1: Comparative Analysis of Coupling Reaction Conditions

Base Solvent Temp (°C) Yield (%) Purity (%) Source
Sodium hydride DMF 80 48 97.2
Potassium t-BuOK DMSO 25–30 88 99.8
Sodium methoxide THF 40 65 98.5

Reductive Transformation of 5-Benzylidenethiazolidin-2,4-Dione

Reduction of the exocyclic double bond in 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione determines both reaction efficiency and final product stereochemistry.

Sodium Borohydride/Cobalt Catalysis

Halama et al. developed a five-stage dosing protocol using NaBH4 (2.1 eq) and CoCl2·6H2O/DMG (0.015 eq catalyst) in aqueous NaOH/DMF. Maintaining 55±2°C during reagent addition achieved 99.9% conversion, with isolated yields of 80% after crystallization. This method eliminated palladium catalysts and high-pressure hydrogenation equipment.

Table 2: Reductive Step Optimization Parameters

Parameter Value/Range Impact on Conversion
Temperature 55±2°C Maximizes reaction rate without decomposition
NaBH4 dosing intervals 5 stages Prevents borohydride self-decomposition
Co:DMG molar ratio 1:13.3 Optimizes catalyst activity
Reaction time 300 minutes Ensures complete consumption of starting material

Salt Formation: this compound Maleate Crystallization

Conversion to the maleate salt enhances physicochemical stability. US6515132B2 details refluxing this compound free base with maleic acid (1:1 molar ratio) in acetone at 50–55°C. This solvent system achieves 90–95% yield with moisture content <0.5%, superior to methanol-based processes prone to solvate formation.

Impurity Profiling

The patented process limits total impurities to <0.1%, including:

  • Residual 4-fluorobenzaldehyde: <50 ppm (GC analysis)
  • Maleic acid excess: <0.05% (titrimetric control)
  • Heavy metals: <10 ppm (ICP-MS)

Purification and Residual Metal Control

Post-reduction isolation significantly impacts cobalt content. WO2006026934A1 compares two workup methods:

Method A: Direct filtration yields 98% purity with 120–150 ppm Co.
Method B: Ethyl acetate/acid-base wash reduces Co to <10 ppm while maintaining 99.5% purity.

Table 3: Cobalt Removal Efficiency

Step Cobalt Content (ppm)
Post-reduction mixture 320–400
Method A 120–150
Method B <10

Industrial-Scale Process Integration

Combining these advancements enables a four-step sequence with cumulative yield >65%:

  • Ether coupling (88%)
  • Thiazolidinedione condensation (92%)
  • Reductive amination (80%)
  • Maleate salt formation (95%)

Critical quality attributes include:

  • Particle size distribution: D90 <50 µm (laser diffraction)
  • Polymorphic form: Form II confirmed by PXRD
  • Residual solvents: Acetone <500 ppm, DMF <100 ppm (HS-GC)

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rosiglitazon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Natriumborhydrid: Wird im Reduktionsschritt verwendet.

    Kobaltchlorid-Hexahydrat und Dimethylglyoxim: Katalysatoren für die Reduktionsreaktion.

    Trityl-Natrium: Katalysator für die Reaktion von 2-Chlorpyridin mit 2-Methylaminoethanol.

    Bis(trimethylsilyl)amino-Kalium: Katalysator für die Williamson-Synthesereaktion.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Rosiglitazon selbst, mit Zwischenprodukten wie 2-[N-Methyl-N-(2-Pyridin)amino]ethanol und 4-[2-[N-Methyl-N-(2-Pyridin)amino]ethoxy]benzaldehyd .

Wissenschaftliche Forschungsanwendungen

Rosiglitazon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

    Chemie: Wird als Modellverbindung in Studien zur Synthese von Thiazolidindionen und Reaktionsmechanismen verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf die Insulinsensitivität und den Glukosestoffwechsel.

    Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, indem die Insulinsensitivität verbessert wird.

    Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antidiabetika eingesetzt.

Wirkmechanismus

Rosiglitazon übt seine Wirkungen aus, indem es die Klasse der intrazellulären Rezeptoren von Peroxisom-Proliferator-aktivierten Rezeptoren aktiviert, insbesondere PPAR-gamma. Diese Aktivierung beeinflusst die Produktion von Genprodukten, die am Glukose- und Lipidstoffwechsel beteiligt sind. Rosiglitazon ist ein selektiver Ligand von PPAR-gamma und bindet nicht an PPAR-alpha. Neben seiner Wirkung auf die Insulinresistenz scheint es auch entzündungshemmende Wirkungen zu haben, indem es die Nuclear Factor Kappa-B-Spiegel moduliert .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Efficacy in Glycemic Control
Rosiglitazone has been shown to effectively lower blood glucose levels in patients with type 2 diabetes. In clinical trials, it significantly reduced hemoglobin A1c levels by approximately 1.2 to 1.5 percentage points compared to placebo . The drug's mechanism involves activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity in muscle and adipose tissues .

Monotherapy and Combination Therapy
this compound can be used as a monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Studies indicate that it can reduce insulin resistance by 16% to 24% and improve pancreatic beta-cell function . This dual action makes it a valuable option for patients who do not achieve adequate glycemic control with lifestyle modifications alone.

Cardiovascular Implications

Risk Assessment
The cardiovascular safety of this compound has been a subject of extensive research. A meta-analysis indicated that this compound therapy was associated with an increased risk of myocardial infarction but not cardiovascular mortality . Specifically, the odds ratio for myocardial infarction was found to be 1.28, suggesting a significant risk factor that healthcare providers must consider when prescribing this medication .

Long-term Outcomes
In the RECORD trial, which evaluated cardiovascular outcomes in patients treated with this compound, findings suggested that while there may be risks associated with heart failure, the drug did not significantly increase overall cardiovascular mortality compared to other treatments .

Additional Therapeutic Benefits

Anti-inflammatory and Anti-cancer Properties
Emerging research highlights potential anti-inflammatory and anti-cancer effects of this compound. Studies have shown that it may exert protective effects against ischemia-reperfusion injury and reduce inflammatory markers in diabetic models . This suggests that this compound could have broader applications beyond glycemic control.

Impact on Diabetic Retinopathy
Preclinical studies indicate that this compound may help mitigate the progression of diabetic retinopathy by improving vascular health and reducing inflammatory responses within the retina . These findings warrant further exploration in clinical settings.

Case Study 1: Monotherapy Efficacy

A randomized controlled trial involving 493 patients demonstrated that this compound monotherapy effectively reduced fasting plasma glucose levels and improved insulin sensitivity without increasing adverse events .

Case Study 2: Cardiovascular Outcomes

In a cohort study analyzing data from the RECORD trial, researchers assessed the long-term cardiovascular effects of this compound in patients with type 2 diabetes. The study concluded that while there was an increased risk for heart failure, overall cardiovascular mortality rates were comparable to those receiving other antidiabetic therapies .

Data Summary

Application AreaFindings
Diabetes ManagementReduces hemoglobin A1c by 1.2-1.5%, improves insulin sensitivity (16%-24%)
Cardiovascular RiskIncreased risk of myocardial infarction (OR=1.28); no significant increase in mortality
Additional BenefitsPotential anti-inflammatory effects; may protect against diabetic retinopathy

Wirkmechanismus

Rosiglitazone exerts its effects by activating the intracellular receptor class of peroxisome proliferator-activated receptors, specifically PPAR-gamma. This activation influences the production of gene products involved in glucose and lipid metabolism. This compound is a selective ligand of PPAR-gamma and does not bind to PPAR-alpha. Apart from its effect on insulin resistance, it also appears to have anti-inflammatory effects by modulating nuclear factor kappa-B levels .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Compound Structural Similarity Key Differences Biological Effects Source
Pioglitazone Shares thiazolidinedione core; differs in side chain (pyridine vs. pyrimidine in rosiglitazone) - Higher selectivity for PPARα/γ dual activation
- Reduced cardiovascular risk profile
- Superior triglyceride reduction in fasting/postprandial states
- Similar glycemic control
Lobeglitazone Derived from this compound backbone; pyrimidine moiety substituted with methoxyphenol - Enhanced PPARγ binding affinity due to methoxyphenol group - Greater glucose-lowering efficacy
- Improved lipid metabolism modulation
TZD Derivatives Retain 2,4-thiazolidinedione core; modified side chains (e.g., hexane rings) - Variable hydrogen-bonding interactions with PPARγ LBD - Comparable or superior insulin-sensitizing effects in preclinical models

Key Findings :

  • Pioglitazone’s PPARα activation contributes to its triglyceride-lowering effects, unlike this compound’s exclusive PPARγ focus .
  • Lobeglitazone’s structural modifications enhance PPARγ binding, improving therapeutic efficacy .

Functional Analogs (Non-TZD PPARγ Agonists)

Compound Class Key Similarities Key Differences Biological Effects Source
AFC (N-Acetylfarnesylcysteine) Farnesyl cysteine analog - Induces PPARγ target genes (Angptl4, Adrp) similarly to this compound - Partial agonism: weaker aP2 induction - Adipogenesis promotion without full PPARγ activation
Red Wine Polyphenols Natural ligands (e.g., ellagic acid, ECG) - Bind PPARγ with affinity comparable to this compound - Dose-dependent effects achievable via dietary intake - Cardiovascular benefits linked to PPARγ activation
Balanol Analogs Synthetic kinase inhibitors - Occupy PPARγ LBD similarly to this compound - Covalent binding via enone moiety (unlike this compound’s non-covalent binding) - Dual kinase/PPARγ modulation potential

Key Findings :

  • AFC partially mimics this compound’s gene regulation, suggesting utility in conditions requiring moderate PPARγ activation .

Key Findings :

  • This compound’s binding to cardiac ion channels (e.g., L-type calcium channels) may underlie its CV risks, unlike pioglitazone’s neuronal receptor affinity .
  • Both TZDs inhibit BSEP, but clinical DILI risk remains low compared to drugs like ritonavir .

Mitochondrial and Metabolic Effects

Compound Mitochondrial Targets Metabolic Outcomes Source
This compound - CISD1/2 inhibitor; induces mitophagy - Improves insulin sensitivity but increases adipogenesis
NL1 - CISD1/2 inhibitor - Similar mitophagy induction to this compound
GW7647 - PPARα agonist - Larger plasma metabolite changes vs. This compound (e.g., lipid remodeling)

Key Findings :

  • This compound and NL1 rescue mitochondrial dysfunction in Parkinson’s models via CISD1/2 inhibition .
  • GW7647’s PPARα activation drives distinct lipid metabolic shifts compared to this compound’s PPARγ focus .

Biologische Aktivität

Rosiglitazone, a thiazolidinedione, is primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is largely attributed to its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which influences glucose metabolism, insulin sensitivity, and various cellular functions. This article delves into the biological mechanisms, therapeutic effects, and associated risks of this compound, supported by relevant research findings and case studies.

PPAR-γ Agonism
this compound activates PPAR-γ, leading to enhanced transcription of genes involved in glucose and lipid metabolism. This activation improves insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle, facilitating better glucose uptake and utilization .

Nitric Oxide Synthesis
Research indicates that this compound stimulates nitric oxide (NO) synthesis in endothelial cells via AMP-activated protein kinase (AMPK) activation. This process enhances endothelial function and may contribute to cardiovascular protective effects .

Glucose Uptake in Podocytes
In glomerular podocytes, this compound has been shown to increase glucose uptake by promoting the translocation of glucose transporter 1 (GLUT1) to the plasma membrane. This effect is crucial for maintaining podocyte function in diabetic nephropathy, suggesting a protective role against renal complications associated with diabetes .

Clinical Efficacy

Glycemic Control
this compound has demonstrated significant reductions in fasting plasma glucose (FPG), 2-hour postprandial glucose (2hPG), and glycated hemoglobin (HbA1c) levels in patients with T2DM. A meta-analysis of randomized controlled trials showed that patients receiving this compound achieved better glycemic control compared to those on placebo or other antidiabetic agents .

Study Population Duration Outcome Measures Results
RECORD Study4,447 patients18 monthsHbA1c levelsSignificant reduction in HbA1c with combination therapy
Meta-analysis35,531 patientsVariesMI and mortality ratesIncreased risk of myocardial infarction but improved glycemic control

Case Studies

  • Cardiovascular Risks
    A comprehensive meta-analysis indicated that this compound treatment was associated with an increased risk of myocardial infarction (MI) by approximately 43% compared to controls. This raised concerns about its cardiovascular safety profile, leading to restrictions on its use in clinical practice .
  • Cancer Risk Assessment
    A meta-analysis assessing the incidence of cancer among this compound users found no significant increase in cancer risk; however, results were inconclusive across different studies. Some studies suggested a potential protective effect against certain malignancies due to PPAR-γ activation .

Safety Profile

Despite its efficacy in glycemic control, this compound is associated with several adverse effects:

  • Cardiovascular Events: Increased risk of heart failure and MI has been documented. The hazard ratios for these events compared to pioglitazone were statistically significant .
  • Weight Gain: Patients on this compound often experience weight gain due to fluid retention and increased fat accumulation .
  • Bone Fractures: Long-term use has been linked to an elevated risk of bone fractures, particularly in women .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying rosiglitazone in pharmaceutical formulations, and how can researchers ensure specificity in complex matrices?

  • Methodology : Spectrophotometric and high-performance thin-layer chromatography (HPTLC) methods have been validated for simultaneous quantification of this compound maleate and metformin hydrochloride. Key steps include wavelength selection (e.g., 317 nm for this compound) and optimization of mobile phases (e.g., chloroform:methanol:ammonia 8:2:0.1 v/v for HPTLC) to resolve interference from excipients .
  • Critical Considerations : Validation parameters (linearity, accuracy, precision) should adhere to ICH guidelines. Matrix effects can be mitigated using standard addition methods or gradient elution in HPLC .

Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s glycemic efficacy while controlling for cardiovascular confounders?

  • Experimental Design : Use a double-blind, placebo-controlled approach with active comparators (e.g., metformin). Primary endpoints should include HbA1c reduction, insulin sensitivity (HOMA-IR), and beta-cell function. For cardiovascular safety, pre-specify adjudicated endpoints like myocardial infarction (MI) and heart failure (HF) .
  • Example : In a 26-week RCT, metformin-rosiglitazone combination therapy reduced HbA1c by 1.2% (8 mg dose) but required monitoring of weight gain (+2.2 kg vs. placebo) and LDL cholesterol .

Advanced Research Questions

Q. How can conflicting evidence on this compound’s cardiovascular risk be reconciled across meta-analyses and long-term trials?

  • Data Contradiction Analysis :

  • Nissen & Wolski (2007) : Reported 43% increased MI risk (OR 1.43, 95% CI 1.03–1.98) and borderline cardiovascular mortality (OR 1.64, 95% CI 0.98–2.74) .
  • RECORD Trial : Found no significant increase in cardiovascular mortality (HR 1.11, 95% CI 0.93–1.32) but 2.15× higher HF risk .
    • Methodological Insights : Differences arise from trial inclusion criteria (e.g., follow-up duration, adjudication rigor) and statistical models (fixed-effects vs. time-to-event analysis). Sensitivity analyses and individual patient data (IPD) meta-analyses are recommended to address heterogeneity .

Q. What molecular mechanisms underlie this compound’s PPARγ-mediated effects, and how can they be experimentally dissected from off-target outcomes?

  • Advanced Techniques :

  • TR-FRET Assays : Quantify corepressor (NCoR/SMRT) displacement and coactivator (p300/CBP) recruitment to PPARγ ligand-binding domains .
  • ChIP Analysis : Assess promoter-specific binding of PPARγ-coregulator complexes (e.g., PEPCK gene in adipocytes) under this compound treatment .
    • Functional Correlates : Link transcriptional changes to metabolic outcomes (e.g., insulin sensitivity, adipose tissue browning) using knockout models or RNA-seq .

Q. Does this compound exhibit dose-dependent pleiotropic effects, such as anti-aging properties, and how can these be investigated preclinically?

  • Preclinical Models : In aging mice, low-dose this compound (1–5 mg/kg) improved insulin sensitivity, reduced adipose fibrosis, and induced white fat browning via UCP1 upregulation. These effects were absent at higher doses, suggesting a therapeutic window .
  • Methodological Framework : Use aging-accelerated models (e.g., SAMP8 mice) with longitudinal metrics for inflammation (IL-6, TNF-α) and mitochondrial function (Seahorse assays) .

Q. Methodological Guidance

Q. How can researchers mitigate bias in meta-analyses evaluating this compound’s safety profile?

  • Best Practices :

  • Include unpublished data from registries (e.g., ClinicalTrials.gov , GSK Study Register) to address publication bias .
  • Use GRADE criteria to assess evidence certainty, emphasizing studies with independent adjudication of endpoints .
    • Case Study : A 2010 FDA meta-analysis of 54 this compound trials found 28% had zero cardiovascular events, highlighting the need for IPD and competing risk analysis .

Q. What strategies ensure reproducibility in this compound-related pharmacological studies?

  • Protocol Standardization :

  • In Vivo Studies : Report dosing regimens, vehicle controls, and diet composition (e.g., high-fat vs. chow) to contextualize metabolic outcomes .
  • In Vitro Work : Use PPARγ-specific antagonists (e.g., T0070907) to confirm on-target effects .
    • Data Transparency : Share raw datasets (e.g., RNA-seq, clinical adjudication records) via repositories like FigShare, adhering to FAIR principles .

Q. Emerging Research Frontiers

Q. Can this compound’s potential anticancer properties be mechanistically validated despite conflicting epidemiological data?

  • Evidence Synthesis : A meta-analysis of 80 RCTs found no increased cancer risk (OR 0.91, 95% CI 0.71–1.16) but noted lower incidence vs. controls (0.23 vs. 0.44 cases/100 patient-years; p < 0.05) .
  • Research Gaps : Conduct preclinical studies using PPARγ-inducible knockout models to isolate this compound’s role in tumorigenesis pathways (e.g., apoptosis, angiogenesis) .

Eigenschaften

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037131
Record name Rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rosiglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from methanol

CAS No.

122320-73-4
Record name Rosiglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122320-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosiglitazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122320734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rosiglitazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V02F2KDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rosiglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rosiglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122-123 °C, 153-155 °C
Record name Rosiglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rosiglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.